molecular formula C16H24ClNO6 B4002238 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid

2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid

Cat. No.: B4002238
M. Wt: 361.8 g/mol
InChI Key: YORZNYGSEPSTTM-UHFFFAOYSA-N
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Description

2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine; oxalic acid is a chemical compound with a complex structure. It consists of a phenoxy group substituted with chlorine and methyl groups, linked through an ethoxy chain to a dimethylethanamine moiety. The compound is often found in its oxalic acid salt form, which enhances its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine typically involves the following steps:

    Preparation of 4-chloro-2,6-dimethylphenol: This can be achieved through the chlorination of 2,6-dimethylphenol.

    Etherification: The phenol is then reacted with 2-chloroethanol under basic conditions to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol.

    Amine Introduction: The ethanol derivative is further reacted with N,N-dimethylethanolamine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.

    Reduction: Reduction reactions can target the amine group, converting it to secondary or primary amines.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be employed.

Major Products

    Oxidation: Products include quinones or carboxylic acids.

    Reduction: Products include secondary or primary amines.

    Substitution: Products vary depending on the nucleophile used, such as methoxy or thiol derivatives.

Scientific Research Applications

2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its pharmacological properties, including potential antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The phenoxy group can interact with cellular membranes, while the amine group can form hydrogen bonds with proteins and enzymes. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2,6-dimethylphenol: Shares the phenoxy structure but lacks the ethoxy and amine groups.

    2-(4-chloro-2,6-dimethylphenoxy)ethanol: Similar structure but without the dimethylethanamine moiety.

Uniqueness

2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine is unique due to its combination of phenoxy, ethoxy, and dimethylethanamine groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2.C2H2O4/c1-11-9-13(15)10-12(2)14(11)18-8-7-17-6-5-16(3)4;3-1(4)2(5)6/h9-10H,5-8H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORZNYGSEPSTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOCCN(C)C)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Reactant of Route 3
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Reactant of Route 4
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Reactant of Route 5
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Reactant of Route 6
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid

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